molecular formula C19H11ClF3N7O B214838 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide

Cat. No. B214838
M. Wt: 445.8 g/mol
InChI Key: KYIQFWCJABRIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is involved in the development and activation of B-cells.

Mechanism of Action

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide is a selective inhibitor of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and activation, and its inhibition leads to the suppression of B-cell proliferation and survival. This inhibition, in turn, leads to the suppression of B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide are related to its mechanism of action. The compound inhibits BTK, leading to the suppression of B-cell proliferation and survival. This inhibition has been shown to be effective in the treatment of B-cell malignancies, such as CLL and MCL.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide in lab experiments include its selectivity for BTK, its potential efficacy in the treatment of B-cell malignancies, and its relatively low toxicity. However, there are also some limitations to using this compound in lab experiments. These limitations include its high cost, its limited solubility in water, and its potential for off-target effects.

Future Directions

There are several future directions for the research on 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide. One direction is to further investigate its potential applications in the treatment of B-cell malignancies, such as CLL and MCL. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders. Additionally, future research could focus on developing more potent and selective BTK inhibitors based on the structure of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide.

Synthesis Methods

The synthesis of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide involves several steps. The first step is the synthesis of 4-chlorophenylhydrazine, which is then reacted with 2,4-dichloro-5-trifluoromethylpyrimidine to form 4-chlorophenyl-5-trifluoromethylpyrimidine-2-amine. This intermediate is then reacted with 1-(4-fluorobenzyl)-1H-tetrazole-5-amine to form the final product, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide.

Scientific Research Applications

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has potential applications in various fields of scientific research. One of the most promising applications is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). BTK inhibitors have shown significant efficacy in the treatment of these malignancies, and 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has shown promising results in preclinical studies.

properties

Product Name

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide

Molecular Formula

C19H11ClF3N7O

Molecular Weight

445.8 g/mol

IUPAC Name

4-[5-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]benzamide

InChI

InChI=1S/C19H11ClF3N7O/c20-12-5-7-13(8-6-12)30-18(27-28-29-30)14-9-25-17(26-15(14)19(21,22)23)11-3-1-10(2-4-11)16(24)31/h1-9H,(H2,24,31)

InChI Key

KYIQFWCJABRIRM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C(=O)N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.